6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 1-chloro-2,3-epoxypropane under specific conditions . The reaction is carried out in the presence of potassium carbonate in dimethylformamide (DMF), resulting in the formation of the desired compound in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antifibrotic activity, showing promise in the treatment of fibrotic diseases.
Mechanism of Action
The mechanism of action of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves the inhibition of viral DNA polymerases . The hydroxyl group of the compound plays a crucial role in this process by interacting with the active site of the enzyme, thereby preventing the replication of viral DNA. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
Comparison with Similar Compounds
Similar Compounds
Tubercidin: A nucleoside antibiotic with antiviral properties.
Toyocamycin: Another nucleoside antibiotic with a similar mechanism of action.
Sangivamycin: Known for its antiviral and antitumor activities.
Uniqueness
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-hydroxypropylamino group enhances its interaction with viral DNA polymerases, making it a promising candidate for further research in antiviral therapy.
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-(2-hydroxypropylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,6,10,13H,5H2,1-3H3 |
InChI Key |
ZQCLNYJTLNPANB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC(=O)N(C(=O)N1C)C)O |
Origin of Product |
United States |
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